![molecular formula C18H22N8 B2479350 4-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 2034234-15-4](/img/structure/B2479350.png)
4-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like X-ray diffraction analysis, NMR spectroscopy, and mass spectrometry . Unfortunately, the specific molecular structure analysis for the requested compound is not available in the literature.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are typically determined using techniques like melting point analysis, infrared spectroscopy, and NMR spectroscopy . Unfortunately, the specific physical and chemical properties analysis for the requested compound is not available in the literature.科学的研究の応用
Heterocyclic Synthesis and Structural Analysis
Heterocyclic compounds, including those similar to the specified chemical, have been synthesized for a range of applications, notably in pharmaceutical and medicinal chemistry. For example, the synthesis of novel heterocyclic compounds incorporating pyrazole, pyrimidine, and pyridine derivatives has been reported, demonstrating the versatility of heterocyclic chemistry in generating biologically active compounds (Yuh-Wen Ho & Maw-Cherng Suen, 2013).
Antiproliferative Activity
Some derivatives of heterocyclic compounds, such as pyrido[1,2-a]pyrimidin-4-one, have shown antiproliferative activity against human cancer cell lines, highlighting the potential of these compounds in cancer research (L. Mallesha et al., 2012). This suggests that compounds with similar structures could be explored for their anticancer properties.
Antiviral and Antimicrobial Applications
The synthesis and evaluation of pyrazolo[3,4-d]pyrimidines have indicated their specificity and potent activity against human enteroviruses, including coxsackieviruses, at nanomolar concentrations (J. Chern et al., 2004). Additionally, novel heterocycles incorporating antipyrine moiety have been synthesized and evaluated for their antimicrobial activity, underscoring the potential of these compounds in combating microbial infections (S. Bondock et al., 2008).
Imaging and Diagnostic Research
Compounds with a pyrazolo[1,5-a]pyrimidine scaffold have been explored for their application in imaging and diagnostics, particularly in the development of PET agents for imaging IRAK4 enzyme in neuroinflammation contexts (Xiaohong Wang et al., 2018). This highlights the importance of such compounds in medical research and diagnostics.
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound prevents the cell from entering the S phase, where DNA replication occurs . This leads to cell cycle arrest and can result in apoptosis, or programmed cell death .
Pharmacokinetics
Similar compounds have shown good bioavailability and stability
Result of Action
The result of the compound’s action is the inhibition of cell proliferation . By preventing cells from progressing through the cell cycle, this compound can effectively halt the growth of rapidly dividing cells . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
特性
IUPAC Name |
4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-12-20-17-14(11-19-24(17)2)18(21-12)26-9-7-25(8-10-26)16-6-5-15(22-23-16)13-3-4-13/h5-6,11,13H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBVXZFUWXVDDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCN(CC3)C4=NN=C(C=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。